Cas no 55717-45-8 (6-bromopyridin-3-ol)
6-bromopyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Bromopyridin-3-ol
- 2-Bromo-5-hydroxypyridine
- 6-Bromo-3-pyridinol
- 2-BroMo-5-hydnxypyridine
- 5-hydroxy-2-bromopyridine
- 6-BROMO-3-HYDROXYPYRIDINE
- 6-bromo-pyridin-3-ol
- 6-bromopyridine-3-ol
- 6-Brom-pyridin-3-ol
- 3-PYRIDINOL, 6-BROMO-
- PTEFNEALEPSHLC-UHFFFAOYSA-N
- PubChem5967
- zlchem 1240
- 2-Bromopyridine-5-ol
- 3-hydroxy-6-bromopyridine
- 2-bromo-5-hydroxy-pyridine
- 2-bromo-5-hydroxy pyridine
- KSC269E5J
- ZLE0015
- BH366
- BCP22991
- K
- SY003237
- AM20061326
- A15649
- FT-0640333
- AC-1375
- PS-5226
- A8044
- MFCD04114184
- J-518456
- 6-Bromopyridin-3-ol (radical ion(1+))
- SCHEMBL148620
- 4-(3-THIEN-2-YL-1,2,4-OXADIAZOL-5-YL)BUTANOICACID
- 3-Pyridinol, 6-bromo-,radical ion(1+) (9CI)
- CS-D0986
- AC-25807
- 2-Bromo-5-hydroxypyridine, AldrichCPR
- CHEMBL3236917
- B3657
- F9994-0689
- EN300-103371
- DTXSID80971087
- 55717-40-3
- 55717-45-8
- PB15771
- 2-Bromo-5-hydroxypyridine radical ion(1+)
- Z1201622821
- FT-0660480
- AKOS005146397
- BBL101234
- DB-031542
- STL555030
- 6-bromopyridin-3-ol
-
- MDL: MFCD04114184
- Inchi: 1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
- InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)O
Computed Properties
- Exact Mass: 172.94800
- Monoisotopic Mass: 172.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- XLogP3: 1.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.788 g/cm3
- Melting Point: 136.0 to 140.0 deg-C
- Boiling Point: 373℃ at 760 mmHg
- Flash Point: 179.4℃
- Refractive Index: 1.614
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 33.12000
- LogP: 1.54970
6-bromopyridin-3-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P280,P305+P351+P338
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
6-bromopyridin-3-ol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037033-1g |
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| Fluorochem | 037033-100g |
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£150.00 | 2022-03-01 | |
| AstaTech | 54625-25/G |
2-BROMO-5-HYDROXYPYRIDINE |
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$31 | 2023-09-17 | |
| AstaTech | 54625-100/G |
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| AstaTech | 54625-500/G |
2-BROMO-5-HYDROXYPYRIDINE |
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$POA | 2021-07-03 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0463749447- 10g |
6-bromopyridin-3-ol |
55717-45-8 | 98%(HPLC) | 10g |
¥ 411.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0463749443- 25g |
6-bromopyridin-3-ol |
55717-45-8 | 98%(HPLC) | 25g |
¥ 1,000.0 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102604-100g |
6-bromopyridin-3-ol |
55717-45-8 | 96% | 100g |
¥845.90 | 2023-09-04 |
6-bromopyridin-3-ol Suppliers
6-bromopyridin-3-ol Related Literature
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R. A. Aycock,D. B. Vogt,N. T. Jui Chem. Sci. 2017 8 7998
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Austin K. Shigemoto,Abigail A. Killjoy,Julia Dayton,Carolyn N. Virca,Theresa M. McCormick Mol. Syst. Des. Eng. 2020 5 1024
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Li Zhang,Jiyan Huang,Mixue Chen,Hongmei Huang,Yi Xiao,Ronghua Yang,Youyu Zhang,Xiaoxiao He,Kemin Wang Anal. Methods 2023 15 3586
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Jing Leng,Hua-Li Qin Org. Biomol. Chem. 2019 17 5001
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Yang Wang,Shumeng Wang,Shiyang Shao,Junqiao Ding,Lixiang Wang,Xiabin Jing,Fosong Wang Dalton Trans. 2015 44 1052
Additional information on 6-bromopyridin-3-ol
Professional Introduction to 6-bromopyridin-3-ol (CAS No. 55717-45-8)
6-bromopyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 55717-45-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, featuring a bromine substituent at the 6-position and a hydroxyl group at the 3-position of a pyridine ring, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The pyridine core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromopyridin-3-ol moiety into molecular frameworks can modulate pharmacokinetic properties, enhance binding affinity, and introduce specific functional groups for further derivatization. This compound’s relevance is underscored by its increasing use in the development of small-molecule inhibitors, particularly in oncology and central nervous system (CNS) disorders.
Recent advancements in medicinal chemistry have highlighted the utility of 6-bromopyridin-3-ol in designing kinase inhibitors. For instance, studies have demonstrated its role as a precursor in synthesizing compounds targeting tyrosine kinases, which are critical in cancer signaling pathways. The bromine atom at the 6-position facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. These modifications can fine-tune the pharmacological profile of the resulting molecules.
The hydroxyl group at the 3-position provides an additional handle for chemical manipulation. It can be transformed into esters, ethers, or amides, expanding the structural diversity of derivatives. Such modifications are often employed to improve solubility, metabolic stability, or target specificity. Notably, several recent patents and scientific publications have described novel scaffolds derived from 6-bromopyridin-3-ol, showcasing its broad applicability in drug design.
In the realm of CNS drug development, 6-bromopyridin-3-ol has been explored as a key intermediate in synthesizing ligands for neurotransmitter receptors. Its pyridine ring can interact with binding pockets on targets such as serotonin receptors or nicotinic acetylcholine receptors. The presence of both bromine and hydroxyl groups allows for selective functionalization, enabling the creation of highly potent and selective receptor modulators.
The synthesis of 6-bromopyridin-3-ol typically involves bromination and hydroxylation reactions on a pyridine precursor. While classical methods include electrophilic aromatic substitution followed by reduction or oxidation steps, modern synthetic strategies leverage catalytic processes to improve efficiency and yield. For example, transition-metal-catalyzed hydroxylation has been employed to introduce the hydroxyl group with high regioselectivity.
From an industrial perspective, 6-bromopyridin-3-ol is valued for its scalability and cost-effectiveness in large-scale synthesis. Pharmaceutical companies often prioritize intermediates that balance synthetic accessibility with biological activity. The compound’s role as a building block ensures its continued demand in both academic research and commercial drug development pipelines.
The growing interest in 6-bromopyridin-3-ol is also reflected in its presence in numerous high-throughput screening (HTS) libraries and combinatorial chemistry collections. These resources enable rapid exploration of its derivatives for various therapeutic applications. Researchers leveraging these libraries have identified several hits with promising pharmacological properties, further validating its importance as a chemical probe.
Future directions in the study of 6-bromopyridin-3-ol may include exploring its potential in other therapeutic areas, such as anti-inflammatory or antiviral drug discovery. The versatility of its scaffold allows for diverse functionalization strategies, making it adaptable to multiple biological targets. Additionally, computational methods such as molecular docking and virtual screening are being increasingly employed to predict new derivatives with enhanced activity profiles.
In conclusion,6-bromopyridin-3-ol (CAS No. 55717-45-8) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and synthetic tractability have positioned it as an indispensable tool for developing novel therapeutics across various disease areas. As research progresses, continued exploration of this scaffold is expected to yield innovative molecular entities with significant clinical impact.
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